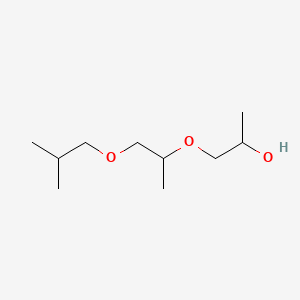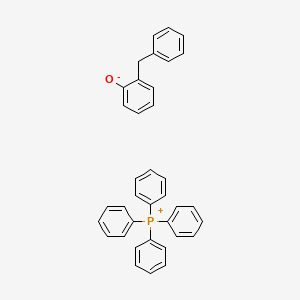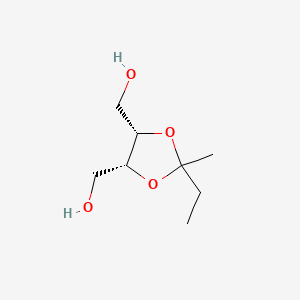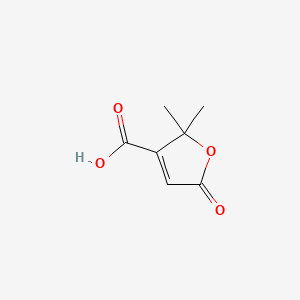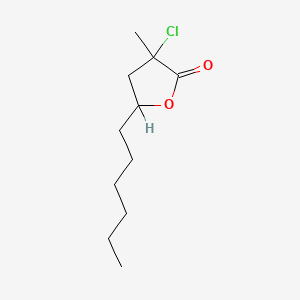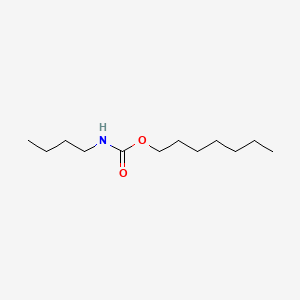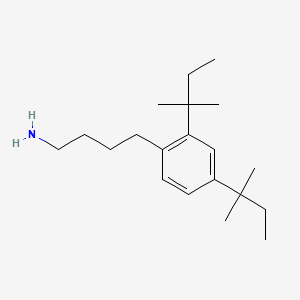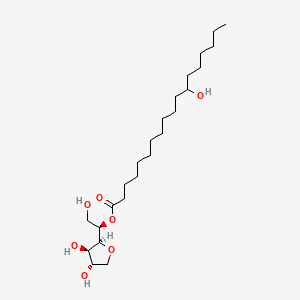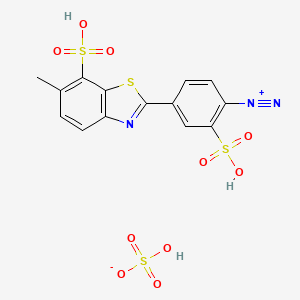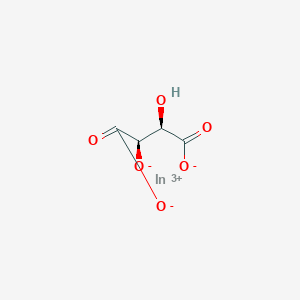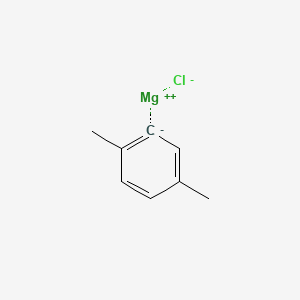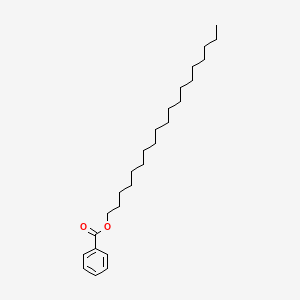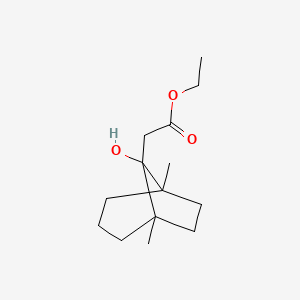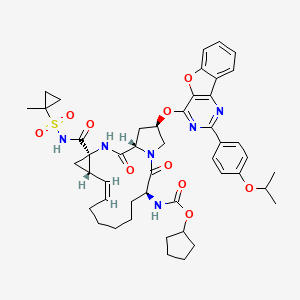
Furaprevir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. It was discovered and developed by TaiGen Biotechnology through rational drug design and extensive screening of over 1,500 compounds . This compound has shown efficacy against all six genotypes of HCV and has completed Phase I/II clinical trials in Taiwan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furaprevir involves multiple steps, including the formation of amide bonds and ring-closing metathesis (RCM) reactions to form the active pharmaceutical ingredient (API) . The process requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to scale up the production while maintaining the quality and efficacy of the compound. This includes the use of advanced techniques and equipment to handle large-scale reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Furaprevir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound compounds.
Scientific Research Applications
Furaprevir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein interactions.
Mechanism of Action
Furaprevir exerts its antiviral effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of HCV . The NS3/4A protease cleaves the polyprotein precursor into functional viral proteins, a process essential for viral maturation and replication . By inhibiting this enzyme, this compound effectively halts the replication of the virus, leading to a reduction in viral load.
Comparison with Similar Compounds
Grazoprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar compound with a different chemical structure but the same target enzyme.
Paritaprevir: Another protease inhibitor with a similar mechanism of action.
Uniqueness of Furaprevir: this compound stands out due to its high efficacy against all six genotypes of HCV and its minimal side effects . Additionally, its once-a-day oral dosing regimen makes it a convenient option for patients . The combination of this compound with other antiviral agents, such as Yimitasvir, has shown even higher efficacy, making it a promising candidate for combination therapies .
Properties
CAS No. |
1435923-88-8 |
|---|---|
Molecular Formula |
C47H56N6O10S |
Molecular Weight |
897.0 g/mol |
IUPAC Name |
cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |
InChI Key |
GZRNOYTVBWWFLJ-NTPALUMKSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



